![molecular formula C19H22N2O2 B214959 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMPB is a benzamide derivative that is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of certain enzymes, including protein kinase CK2 and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in various physiological processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting the activity of these enzymes, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can potentially slow down the progression of diseases that are associated with their dysregulation.
Biochemical and Physiological Effects
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been found to improve glucose metabolism in diabetic mice by decreasing insulin resistance and increasing glucose uptake. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for lab experiments is its relative ease of synthesis. It can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential direction is the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for different diseases. Finally, the potential long-term effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on human health need to be investigated further.
In conclusion, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a promising chemical compound that has potential applications in the field of medicine. Its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, and its synthesis is relatively simple. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, including the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs and investigations into its long-term effects on human health.
Synthesemethoden
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography, and the final product is obtained as a white crystalline powder. The synthesis of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
Eigenschaften
Produktname |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-3-2-4-17(13-15)19(22)20-18-7-5-16(6-8-18)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI-Schlüssel |
IMXTVLJWUAWLQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.